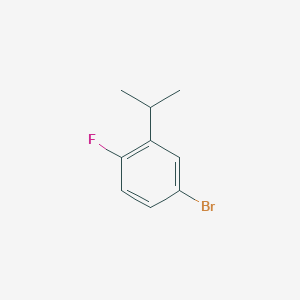

4-Bromo-1-fluoro-2-isopropylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-1-fluoro-2-isopropilbenceno es un compuesto aromático con la fórmula molecular C9H10BrF. Es un derivado del benceno, donde los átomos de hidrógeno son sustituidos por grupos bromo, flúor e isopropilo. Este compuesto se utiliza principalmente en investigación y aplicaciones industriales debido a sus propiedades químicas únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4-Bromo-1-fluoro-2-isopropilbenceno típicamente implica reacciones de sustitución electrofílica aromática. Un método común es la bromación del fluorobenceno en presencia de un catalizador ácido de Lewis como el bromuro de hierro (III) o el tribromuro de aluminio . El grupo isopropilo se puede introducir a través de la alquilación de Friedel-Crafts usando cloruro de isopropilo y cloruro de aluminio como catalizador .

Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. Las reacciones se llevan a cabo en entornos controlados para garantizar un alto rendimiento y pureza. El uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas son cruciales para una producción eficiente.

Análisis De Reacciones Químicas

Tipos de reacciones: El 4-Bromo-1-fluoro-2-isopropilbenceno experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: La sustitución electrofílica aromática es una reacción común donde los átomos de bromo o flúor pueden ser reemplazados por otros sustituyentes.

Oxidación y reducción: El compuesto puede sufrir oxidación para formar las quinonas correspondientes o reducción para formar derivados de hidrógeno.

Reactivos y condiciones comunes:

Bromación: Bromo y un catalizador ácido de Lewis (por ejemplo, FeBr3).

Alquilación de Friedel-Crafts: Cloruro de isopropilo y AlCl3.

Oxidación: Permanganato de potasio o trióxido de cromo.

Reducción: Gas hidrógeno con un catalizador de paladio.

Principales productos formados:

Productos de sustitución: Varios bencenos sustituidos dependiendo de los reactivos utilizados.

Productos de oxidación: Quinonas y otros derivados oxidados.

Productos de reducción: Derivados de hidrógeno y otras formas reducidas.

Aplicaciones Científicas De Investigación

4-Bromo-1-fluoro-2-isopropilbenceno se utiliza ampliamente en la investigación científica debido a sus versátiles propiedades químicas. Algunas de sus aplicaciones incluyen:

Química: Se utiliza como intermedio en la síntesis de compuestos orgánicos más complejos.

Biología: Se emplea en el estudio de interacciones enzimáticas y vías metabólicas.

Industria: Se utiliza en la producción de agroquímicos, colorantes y polímeros.

Mecanismo De Acción

El mecanismo de acción del 4-Bromo-1-fluoro-2-isopropilbenceno implica su interacción con varios objetivos moleculares. En las reacciones de sustitución electrofílica aromática, el compuesto forma un complejo sigma con el electrófilo, seguido de la eliminación de un protón para restaurar la aromaticidad . La presencia de átomos de bromo y flúor influye en la reactividad y orientación de las reacciones de sustitución.

Compuestos similares:

1-Bromo-4-fluorobenceno: Estructura similar pero carece del grupo isopropilo.

4-Bromo-2-fluoro-1-isopropilbenceno: Un isómero posicional con un patrón de sustitución diferente.

1-Bromo-4-isopropilbenceno: Contiene grupos bromo e isopropilo pero carece de flúor.

Singularidad: 4-Bromo-1-fluoro-2-isopropilbenceno es único debido a la disposición específica de sus sustituyentes, que confiere propiedades químicas y reactividad distintas. La presencia de átomos de bromo y flúor mejora sus reacciones de sustitución electrofílica, convirtiéndolo en un compuesto valioso en química orgánica sintética.

Comparación Con Compuestos Similares

1-Bromo-4-fluorobenzene: Similar structure but lacks the isopropyl group.

4-Bromo-2-fluoro-1-isopropylbenzene: A positional isomer with different substitution pattern.

1-Bromo-4-isopropylbenzene: Contains bromine and isopropyl groups but lacks fluorine.

Uniqueness: 4-Bromo-1-fluoro-2-isopropylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms enhances its electrophilic substitution reactions, making it a valuable compound in synthetic organic chemistry.

Propiedades

Fórmula molecular |

C9H10BrF |

|---|---|

Peso molecular |

217.08 g/mol |

Nombre IUPAC |

4-bromo-1-fluoro-2-propan-2-ylbenzene |

InChI |

InChI=1S/C9H10BrF/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 |

Clave InChI |

SOBRHULVZPCEQE-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=C(C=CC(=C1)Br)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![copper;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron](/img/structure/B12301778.png)

![(5-Hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) acetate](/img/structure/B12301796.png)

![7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride](/img/structure/B12301813.png)

![N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12301819.png)